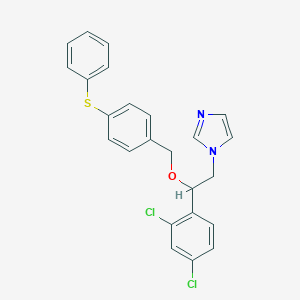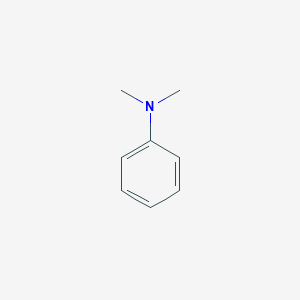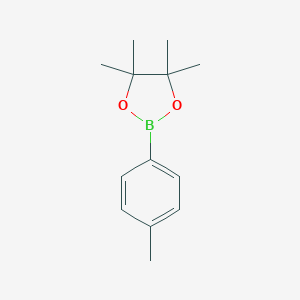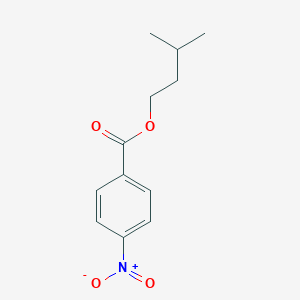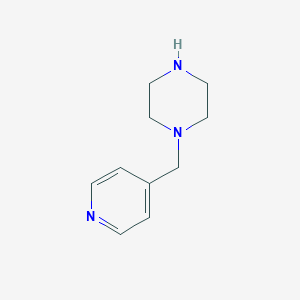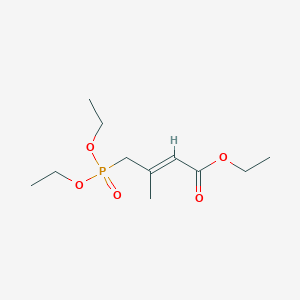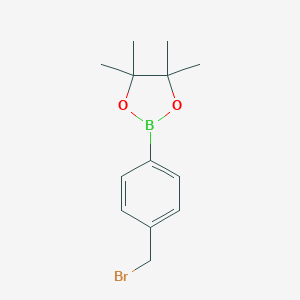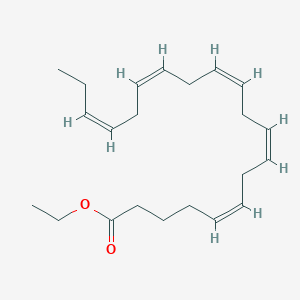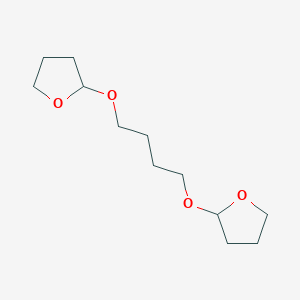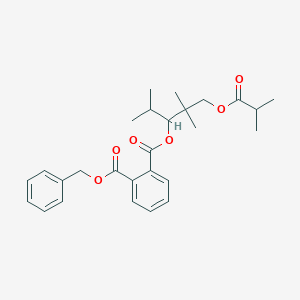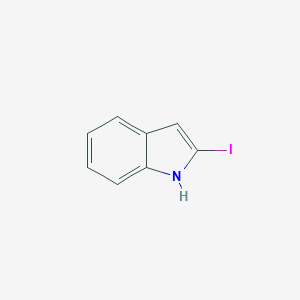
2-iodo-1H-indole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-iodo-1H-indole derivatives often involves iodine-mediated reactions. One approach includes the iodine-mediated intramolecular cyclization of enamines to synthesize 3H-indoles, which can be further functionalized to obtain 2-iodo-1H-indole derivatives (He, Li, & Li, 2010). Another method involves the iodo-cycloisomerization of aryl(indol-3-yl)methane-tethered propargyl alcohols, leading to 3-iodocarbazoles, showcasing the versatility of iodine in facilitating complex cyclizations (Yaragorla, Bag, Dada, & Jose, 2018).
Molecular Structure Analysis
The molecular structure of 2-iodo-1H-indole is characterized by the presence of an iodine atom attached to the second carbon of the indole core. This modification significantly affects the electronic distribution and reactivity of the molecule. The iodine atom, being a heavy halogen, introduces a polarizable bond and can participate in various electrophilic substitution reactions, making the compound a versatile intermediate for further functionalization.
Chemical Reactions and Properties
2-Iodo-1H-indole undergoes various chemical reactions, leveraging the reactivity of the iodine atom. These reactions include palladium-catalyzed coupling processes, where the iodine acts as a leaving group, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The synthesis and functionalization of indoles through palladium-catalyzed reactions highlight the compound's utility in constructing complex molecular architectures (Cacchi & Fabrizi, 2005).
Aplicaciones Científicas De Investigación
Synthesis of 2-Substituted Indoles : 2-iodo-1H-indole is used in synthesizing 2-substituted indoles, which are valuable in high yields and tolerate functionalities like halides, nitro, and cyano groups. This method is crucial in the field of organic synthesis (Sanz, Guilarte, & Castroviejo, 2008).
Formation of Bioactive Compounds : It is instrumental in forming 5H-pyrazino[2,3-b]indoles, a type of bioactive compound, from 2-iodo-3-nitro-1-(phenylsulfonyl)indole (Mannes, Onyango, & Gribble, 2016).
C-C and C-N Bonds Formation : The compound aids in iodine-promoted regioselective C-C and C-N bonds formation, leading to various bioactive 2,3'-biindoles and 4-(1H-indol-2-yl)morpholine derivatives (Li, Ji, Wang, Ali, & Liang, 2011).
Synthesis of Pyrroloindoles : It facilitates copper-catalyzed cyclization of 2-iodo-tryptophan derivatives to yield polysubstituted, enantioenriched tetrahydropyrrolo[2,3-b]indoles, key molecules in biologically active alkaloids (Coste et al., 2008).
Synthesis of Indolo[2,1-a]isoquinolines : It is used in the copper-catalyzed C-C coupling and cyclization with 1,3-diketones to produce indolo[2,1-a]isoquinolines (Lee, Dao, Kim, & Cho, 2018).
Direct C-2 Arylation of Indoles : The room-temperature direct C-2 arylation of indoles with iodoarenes using 2-iodo-1H-indole leads to the synthesis of novel compounds in excellent yields (Lebrasseur & Larrosa, 2008).
Synthesis of Alkylated Indoles : It enables the easy synthesis of 2-alkylated indole derivatives and 2,2′-bis(indolyl)methanes, exhibiting selective recognition and sensing ability towards certain anions (Bayindir & Saracoglu, 2016).
Potential in Anticancer Research : Indole derivatives, synthesized using 2-iodo-1H-indole, have potential as anticancer agents and may play a role in designing anti-SARS CoV-2 therapy (Gobinath et al., 2021).
Synthesis of Polysubstituted Indole-2-carbonitriles : Cross-coupling reactions of 2-iodo-1H-indole can prepare these compounds, which are important in various applications (Hrizi et al., 2021).
Safety And Hazards
“2-iodo-1H-indole” is classified as a dangerous substance1. It has hazard statements H311-H302-H315-H318, indicating that it is harmful if swallowed or in contact with skin, causes skin irritation, and causes serious eye irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area1.
Direcciones Futuras
Please note that this information is based on the available resources and may not cover all aspects of “2-iodo-1H-indole”. For more detailed information, please refer to the relevant scientific literature.
Propiedades
IUPAC Name |
2-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIHHIRJUPXETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456264 | |
| Record name | 2-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-1H-indole | |
CAS RN |
26340-49-8 | |
| Record name | 2-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

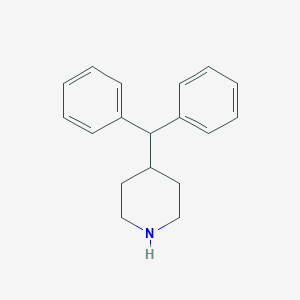
![Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate](/img/structure/B42405.png)
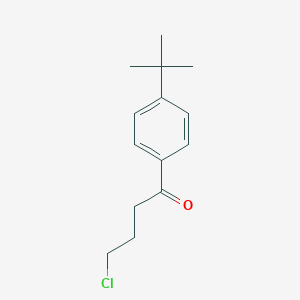
![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)
